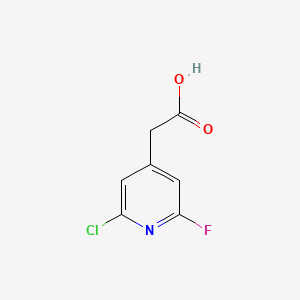
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound features a cyclopropylmethyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fifth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylmethylation of a pyrimidine precursor. This can be achieved through the reaction of cyclopropylmethyl bromide with a pyrimidine derivative under basic conditions. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl group or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while reduction could produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe to study enzyme interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Pyrimidine-5-carboxylic acid: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
2-Methylpyrimidine-5-carboxylic acid: Features a methyl group instead of a cyclopropylmethyl group, affecting its reactivity and interactions.
2-(Cyclopropylmethyl)pyridine-5-carboxylic acid: Similar structure but with a pyridine ring, leading to variations in chemical behavior and applications.
Uniqueness
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2,(H,12,13) |
InChIキー |
NCFFJDWTHUOQHL-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)

